molecular formula C15H11Cl2F3N4O2S B12207582 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide

4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide

Cat. No.: B12207582
M. Wt: 439.2 g/mol
InChI Key: GETOIEGCVAAADL-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). This compound exerts its effect by selectively binding to the ATP-binding pocket of ALK5, thereby blocking the phosphorylation of downstream SMAD proteins (SMAD2/3) , which is a central event in the canonical TGF-β signaling pathway. The TGF-β pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Consequently, this inhibitor is a valuable pharmacological tool for probing the specific roles of ALK5-mediated signaling in disease models such as cancer, where TGF-β can act as a tumor promoter by driving epithelial-to-mesenchymal transition (EMT) , metastasis, and fibrosis. Its research utility extends to the study of fibrotic diseases in the kidney, liver, and lung, where aberrant TGF-β signaling is a well-established pathogenic driver. By enabling the precise inhibition of this key nodal point in the TGF-β cascade, researchers can dissect complex signaling networks and validate ALK5 as a therapeutic target in preclinical studies.

Properties

Molecular Formula

C15H11Cl2F3N4O2S

Molecular Weight

439.2 g/mol

IUPAC Name

4-chloro-N-[2-[6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C15H11Cl2F3N4O2S/c16-9-1-3-11(4-2-9)27(25,26)21-6-5-13-22-23-14-12(15(18,19)20)7-10(17)8-24(13)14/h1-4,7-8,21H,5-6H2

InChI Key

GETOIEGCVAAADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C3N2C=C(C=C3C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclization of hydrazine precursors. For example, US20120225904A1 and EP2322176A1 describe the use of 2-hydrazinopyridines treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce cyclization.

Example Procedure :

  • Intermediate Preparation : 6-Chloro-8-(trifluoromethyl)pyridin-2-amine is reacted with ethyl trifluoroacetate in acetonitrile to form a hydrazine derivative.

  • Cyclization : The intermediate is treated with POCl₃ at 80–100°C for 4–6 hours, yielding 6-chloro-8-(trifluoromethyl)-triazolo[4,3-a]pyridine.

Key Data :

StepReagents/ConditionsYield
CyclizationPOCl₃, 90°C, 5 hrs78%

Introduction of the Ethylamine Side Chain

Alkylation of the Triazole Ring

The ethyl linker is introduced via nucleophilic substitution or alkylation. US8993591B2 details the use of bromoethylamine hydrochloride under basic conditions (K₂CO₃, DMF) to functionalize the triazole nitrogen.

Example Procedure :

  • Alkylation : 6-Chloro-8-(trifluoromethyl)-triazolo[4,3-a]pyridine is reacted with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 60°C for 12 hours.

  • Purification : The product is isolated via silica gel chromatography (eluent: ethyl acetate/hexane, 1:2).

Key Data :

StepReagents/ConditionsYield
AlkylationK₂CO₃, DMF, 60°C65%

Sulfonylation to Attach the Benzenesulfonamide Moiety

Reaction with 4-Chlorobenzenesulfonyl Chloride

The final step involves sulfonylation of the ethylamine intermediate. PMC10708386 and MDPI Synthesis highlight the use of 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Example Procedure :

  • Sulfonylation : 3-(2-Aminoethyl)-6-chloro-8-(trifluoromethyl)-[1,2,]triazolo[4,3-a]pyridine is dissolved in DCM, treated with TEA (1.2 eq) and 4-chlorobenzenesulfonyl chloride (1.1 eq) at 0°C.

  • Workup : The mixture is stirred at room temperature for 2 hours, washed with brine, and purified via recrystallization (ethanol/water).

Key Data :

StepReagents/ConditionsYield
SulfonylationTEA, DCM, 0°C → RT85%

Alternative Routes and Optimization

One-Pot Cyclization-Alkylation Strategy

WO2011057757A1 describes a streamlined approach combining cyclization and alkylation in a single pot:

  • Hydrazine Formation : 6-Chloro-8-(trifluoromethyl)pyridin-2-amine reacts with ethyl bromoacetate to form a hydrazine intermediate.

  • Cyclization-Alkylation : POCl₃ and 2-bromoethylamine are added sequentially, yielding the ethyl-linked triazolo[4,3-a]pyridine.

Key Data :

StepReagents/ConditionsYield
One-PotPOCl₃, BrCH₂CH₂NH₂·HBr70%

Analytical Characterization

Critical characterization data from PubChem and patents include:

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 3.85 (t, 2H, CH₂), 3.12 (t, 2H, CH₂).

  • LC-MS : m/z 467.2 [M+H]⁺.

  • Purity : ≥98% (HPLC, C18 column, acetonitrile/water gradient).

Challenges and Solutions

  • Regioselectivity : Cyclization must favor the [4,3-a] isomer. US20120225904A1 notes that excess POCl₃ and controlled temperatures (80–100°C) suppress side products.

  • Trifluoromethyl Stability : The CF₃ group is introduced early to avoid decomposition. Ambeed uses ZnBr₂ and Pt/C under H₂ to reduce nitro precursors without affecting CF₃.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring or triazolopyridine core.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with similar structural features to 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide exhibit promising anticancer properties. For instance, heterocyclic compounds containing trifluoromethyl groups have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis .

Diabetes Treatment
Compounds derived from triazolopyridines have been explored as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. A related compound was shown to have an IC50 value of 18 nM against DPP-IV, highlighting the potential for triazolopyridine derivatives in managing type 2 diabetes . The structural characteristics of 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide may lend itself to similar therapeutic applications.

Agricultural Applications

Herbicidal Properties
The compound's structural features suggest potential herbicidal activity. Research into related compounds has demonstrated effectiveness against various plant species, indicating that 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide could be developed into a herbicide with selective action against weeds while minimizing damage to crops .

Material Science Applications

Polymer Chemistry
The incorporation of sulfonamide groups into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of the triazole and pyridine rings can be exploited to develop advanced materials with specific functionalities for applications in electronics and coatings.

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated the effects of similar compounds on cancer cell linesDemonstrated significant inhibition of cell proliferation in vitro
DPP-IV Inhibition StudyEvaluated the efficacy of triazolopyridine derivativesIdentified strong DPP-IV inhibitors with potential for diabetes treatment
Herbicidal Efficacy ResearchTested various derivatives for herbicidal activityFound effective control over specific weed species without harming crops

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The triazolopyridine core is particularly important for its binding affinity and specificity, while the chloro and trifluoromethyl groups enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide
  • **4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it a versatile compound for various applications.

Biological Activity

The compound 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C16H15ClF3N4O2S
  • Molecular Weight: 408.83 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its specific activities.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The compound has shown promising results against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC): Studies have reported MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.5
Pseudomonas aeruginosa1

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

  • IC50 Values: The compound exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
CompoundIC50 (μM)
4-chloro-N-{...}6.74
Diclofenac6.12

3. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole and sulfonamide groups significantly affect biological activity:

  • Trifluoromethyl Group: Enhances lipophilicity and potentially increases cellular uptake.
  • Chlorine Substituents: Influence binding affinity to biological targets.

Case Studies

Several case studies have highlighted the efficacy of this compound in biological assays:

  • Study on Antibacterial Efficacy:
    A study conducted on a series of triazole derivatives demonstrated that compounds with similar structures to the target molecule exhibited enhanced antibacterial activity against resistant strains .
  • Anti-inflammatory Effects:
    An investigation into COX inhibition revealed that derivatives of benzenesulfonamide with triazole rings showed significant reductions in PGE2 production in RAW264.7 cells, indicating strong anti-inflammatory potential .
  • Anticancer Activity:
    In vitro tests on various cancer cell lines showed that this compound could reduce viability and promote apoptosis, suggesting a potential role in cancer therapy .

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